3-Nitrobenzoic acid;oxiran-2-ylmethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of Benzoic Acid: 3-Nitrobenzoic acid is typically prepared by nitration of benzoic acid at low temperatures. This process involves the use of concentrated nitric acid and sulfuric acid as reagents.
Alternative Methods: Other methods include the nitration of methyl benzoate followed by hydrolysis, and the oxidation of 3-nitrobenzaldehyde.
Industrial Production Methods
Industrial production of 3-nitrobenzoic acid often involves the nitration of benzoic acid due to its simplicity and cost-effectiveness. The reaction conditions are optimized to maximize the yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: 3-Nitrobenzaldehyde, 3-nitrobenzoic anhydride.
Reduction: 3-Aminobenzoic acid.
Substitution: Various substituted nitrobenzoic acids depending on the electrophile used.
Scientific Research Applications
3-Nitrobenzoic acid;oxiran-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Nitrobenzoic acid;oxiran-2-ylmethanol involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The epoxide group in oxiran-2-ylmethanol can react with nucleophiles, forming covalent bonds with biomolecules and potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Prepared by oxidation of 2-nitrotoluene.
4-Nitrobenzoic acid: Precursor to 4-aminobenzoic acid, used in the synthesis of anesthetics like procaine.
Benzoic acid: Parent compound without the nitro group.
Nitrobenzene: Contains a nitro group but lacks the carboxylic acid functionality.
Properties
CAS No. |
95115-20-1 |
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Molecular Formula |
C10H11NO6 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
3-nitrobenzoic acid;oxiran-2-ylmethanol |
InChI |
InChI=1S/C7H5NO4.C3H6O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;4-1-3-2-5-3/h1-4H,(H,9,10);3-4H,1-2H2 |
InChI Key |
RIOCVCABTGFIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CO.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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